molecular formula C13H8ClN3O B7593656 2-(5-Chloropyridin-3-yl)oxyquinoxaline

2-(5-Chloropyridin-3-yl)oxyquinoxaline

Cat. No. B7593656
M. Wt: 257.67 g/mol
InChI Key: VTZJOVFATODTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloropyridin-3-yl)oxyquinoxaline, also known as CPQ or CPQX, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. CPQX is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory.

Scientific Research Applications

2-(5-Chloropyridin-3-yl)oxyquinoxalineX has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be used to block the activity of NMDA receptors in in vitro and in vivo experiments, allowing researchers to study the effects of NMDA receptor blockade on synaptic plasticity, learning, memory, and other functions. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX has also been used to study the role of NMDA receptors in the pathogenesis of neurological disorders such as epilepsy, Alzheimer's disease, and stroke.

Mechanism of Action

2-(5-Chloropyridin-3-yl)oxyquinoxalineX acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site on the NR1 subunit of the receptor. This prevents the binding of endogenous glycine and reduces the activity of the receptor. NMDA receptors are important for the induction of long-term potentiation (LTP), a process that underlies learning and memory. By blocking NMDA receptor activity, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can impair LTP and disrupt learning and memory processes.
Biochemical and Physiological Effects:
2-(5-Chloropyridin-3-yl)oxyquinoxalineX has been shown to have a number of biochemical and physiological effects. For example, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can induce a rapid and reversible blockade of NMDA receptor activity, which can lead to a reduction in synaptic transmission and the inhibition of LTP. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can also reduce the release of glutamate, an excitatory neurotransmitter that is involved in the pathogenesis of various neurological disorders. In addition, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can reduce the excitotoxicity and oxidative stress that are associated with neurological disorders such as stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

2-(5-Chloropyridin-3-yl)oxyquinoxalineX has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which means that it can be used to study the specific role of NMDA receptors in various physiological and pathological processes. 2-(5-Chloropyridin-3-yl)oxyquinoxalineX is also relatively stable and can be easily synthesized in large quantities. However, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX has some limitations as a research tool. For example, it can be toxic at high concentrations, which can limit its use in certain experiments. In addition, 2-(5-Chloropyridin-3-yl)oxyquinoxalineX is not selective for specific subtypes of NMDA receptors, which can make it difficult to study the role of specific receptor subtypes.

Future Directions

There are several future directions for research on 2-(5-Chloropyridin-3-yl)oxyquinoxalineX. One area of research is the development of more selective and potent NMDA receptor antagonists that can be used to study the role of specific receptor subtypes. Another area of research is the investigation of the potential therapeutic applications of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX and other NMDA receptor antagonists in neurological disorders such as epilepsy, Alzheimer's disease, and stroke. Finally, research on the mechanisms of action of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX and other NMDA receptor antagonists can provide insights into the regulation of synaptic plasticity, learning, and memory, which can have implications for the development of novel treatments for neurological disorders.

Synthesis Methods

2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be synthesized using a multi-step process that involves the reaction of 5-chloropyridine-3-carboxylic acid with 2-hydroxyquinoxaline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with a base such as sodium hydride to produce 2-(5-Chloropyridin-3-yl)oxyquinoxalineX. The purity and yield of 2-(5-Chloropyridin-3-yl)oxyquinoxalineX can be improved by recrystallization and chromatography techniques.

properties

IUPAC Name

2-(5-chloropyridin-3-yl)oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-9-5-10(7-15-6-9)18-13-8-16-11-3-1-2-4-12(11)17-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZJOVFATODTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloropyridin-3-yl)oxyquinoxaline

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